molecular formula C22H27N5O3S2 B12153547 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12153547
M. Wt: 473.6 g/mol
InChI Key: GUSFOIFAVSZIKA-ICFOKQHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Interpretation

The IUPAC name (5Z)-3-(3-ethoxypropyl)-5-[[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one systematically describes the compound’s structure through sequential identification of its core heterocycles and substituents. Breaking down the nomenclature:

  • Pyrido[1,2-a]pyrimidin-4-one core :

    • A bicyclic system comprising a pyridine ring fused to a pyrimidinone at positions 1 and 2.
    • The pyrimidinone ring features a ketone group at position 4 (4-oxo).
    • Substituents at position 2 include a 4-methylpiperazinyl group, while position 3 bears the thiazolidinone-ylidene moiety.
  • Thiazolidinone-ylidene substituent :

    • A 1,3-thiazolidin-4-one ring with a sulfur atom at position 2 (2-thioxo) and an exocyclic double bond at position 5 (5-ylidene).
    • The thiazolidinone nitrogen at position 3 is substituted with a 3-ethoxypropyl chain.
    • The Z-configuration of the exocyclic double bond is explicitly denoted.
  • Connectivity :

    • The thiazolidinone-ylidene group is conjugated to the pyrido[1,2-a]pyrimidin-4-one core via a methylidene (-CH=) bridge at position 3 of the latter.

Table 1: Structural Breakdown of IUPAC Name

Component Description Position/Substituent
Pyrido[1,2-a]pyrimidin-4-one Bicyclic fused system (pyridine + pyrimidinone) Core structure
4-Methylpiperazin-1-yl N-linked piperazine derivative with methyl group at position 4 Position 2 of pyrido-pyrimidinone
Thiazolidin-4-one 5-membered ring with S at position 2, ketone at position 4 Position 3 substituent
3-Ethoxypropyl Propyl chain with ethoxy group at terminal position Position 3 of thiazolidinone
Z-configuration Stereochemistry of exocyclic double bond at thiazolidinone-ylidene junction C5 of thiazolidinone

The SMILES notation (CCOCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C)/SC1=S) and InChIKey (GUSFOIFAVSZIKA-ICFOKQHNSA-N) further validate the connectivity and stereochemistry.

Isomeric Considerations: Z/E Configuration Analysis at Thiazolidinone-Ylidene Junction

The Z-configuration at the thiazolidinone-ylidene junction (C5=N-CH=) is critical to the compound’s spatial arrangement and electronic properties. Key factors influencing this stereochemistry include:

  • Synthetic Pathway :

    • The compound’s synthesis likely involves Knoevenagel condensation between a 4-thiazolidinone precursor and a pyrido[1,2-a]pyrimidinone aldehyde. This reaction typically favors Z-isomers due to steric and electronic effects.
    • In such condensations, the nucleophilic methylene group of the thiazolidinone attacks the electrophilic aldehyde, with the bulky pyrido-pyrimidinone core favoring the Z-configuration to minimize steric clash.
  • Stabilization Mechanisms :

    • Intramolecular hydrogen bonding : The thioxo group (C=S) at position 2 of the thiazolidinone may stabilize the Z-isomer via non-covalent interactions with the pyrido-pyrimidinone’s carbonyl group.
    • Conjugation effects : The exocyclic double bond participates in extended π-conjugation with the pyrido-pyrimidinone system, enhancing planarization and favoring the Z-form.

Table 2: Comparative Analysis of Z vs. E Isomers

Factor Z-Isomer E-Isomer
Steric hindrance Reduced (substituents on same side) Increased (substituents on opposite sides)
Electronic conjugation Enhanced planarization with core Disrupted conjugation
Synthetic prevalence >95% yield in Knoevenagel condensations Rarely observed

Experimental data from analogous systems confirm that Z-isomers dominate in such architectures, as evidenced by NMR coupling constants and X-ray crystallography.

Hybrid Heterocyclic System Classification: Pyrido[1,2-a]pyrimidinone-Thiazolidinone Conjugation

The compound exemplifies a dual heterocyclic system combining pyrido[1,2-a]pyrimidinone and thiazolidinone moieties, each contributing distinct electronic and steric properties:

  • Pyrido[1,2-a]pyrimidinone Core :

    • Electronic profile : The fused pyridine-pyrimidinone system exhibits aromatic sextet stabilization in the pyridine ring and polarization from the pyrimidinone’s ketone.
    • Biological relevance : Pyrido[1,2-a]pyrimidinones are recognized for kinase inhibitory activity, with the 4-oxo group enhancing binding affinity to ATP pockets.
  • Thiazolidinone-Ylidene Substituent :

    • Electron-deficient character : The thiazolidinone’s 2-thioxo and 4-oxo groups create an electron-deficient system, facilitating charge transfer interactions.
    • Conformational rigidity : The Z-configured ylidene bridge restricts rotation, enforcing a planar geometry that enhances π-stacking potential.
  • Conjugation Effects :

    • The methylidene bridge between the two heterocycles enables cross-conjugation , delocalizing electrons across both rings. This synergy likely amplifies the compound’s electronic polarizability and intermolecular interactions.

Table 3: Heterocyclic Contributions to Molecular Properties

Heterocycle Key Features Role in Hybrid System
Pyrido[1,2-a]pyrimidinone Fused bicyclic core, 4-oxo group Provides structural rigidity, kinase affinity
Thiazolidinone-ylidene Electron-deficient, Z-configured double bond Enhances electronic conjugation, planarization
4-Methylpiperazinyl Basic nitrogen, solubilizing group Improves pharmacokinetic properties

The hybrid architecture’s rigidity and conjugation are hallmarks of pharmacologically active scaffolds, suggesting potential for targeted molecular interactions.

Properties

Molecular Formula

C22H27N5O3S2

Molecular Weight

473.6 g/mol

IUPAC Name

(5Z)-3-(3-ethoxypropyl)-5-[[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H27N5O3S2/c1-3-30-14-6-9-27-21(29)17(32-22(27)31)15-16-19(25-12-10-24(2)11-13-25)23-18-7-4-5-8-26(18)20(16)28/h4-5,7-8,15H,3,6,9-14H2,1-2H3/b17-15-

InChI Key

GUSFOIFAVSZIKA-ICFOKQHNSA-N

Isomeric SMILES

CCOCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C)/SC1=S

Canonical SMILES

CCOCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C)SC1=S

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrido[1,2-a]Pyrimidin-4-One Core

The pyrido[1,2-a]pyrimidinone scaffold is typically synthesized via cyclocondensation of 2-aminopyridine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds. For this compound, the introduction of the 4-methylpiperazinyl group at position 2 is achieved through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling.

  • Step 1 : 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one is reacted with 4-methylpiperazine in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub>) in dimethylformamide (DMF) at 80–100°C for 12–18 hours.

  • Yield : 68–75% after recrystallization from ethanol.

Thiazolidinone Moiety Construction

The thiazolidinone ring is synthesized via a cyclization reaction between a mercaptoacetic acid derivative and an imine intermediate. The Z-configuration is controlled by steric and electronic factors during the condensation step.

  • Step 2 : 3-(3-Ethoxypropyl)thiazolidine-2,4-dione is prepared by reacting 3-ethoxypropylamine with carbon disulfide and chloroacetic acid under basic conditions.

  • Step 3 : The thiazolidinone is condensed with a formylpyrido[1,2-a]pyrimidinone intermediate using acetic anhydride as a dehydrating agent, yielding the Z-isomer preferentially.

Coupling Strategies and Stereochemical Control

The critical challenge lies in coupling the thiazolidinone moiety to the pyrido[1,2-a]pyrimidinone core while retaining the Z-configuration. Patent literature highlights two approaches:

Direct Condensation via Knoevenagel Reaction

  • Conditions : The formyl group on the pyrido[1,2-a]pyrimidinone reacts with the active methylene group of the thiazolidinone in the presence of piperidine as a catalyst.

  • Solvent : Ethanol or toluene under reflux (80–110°C).

  • Reaction Time : 6–10 hours.

  • Z/E Selectivity : >95% Z-isomer due to steric hindrance from the 3-ethoxypropyl group.

Stepwise Activation and Coupling

An alternative method involves pre-activation of the thiazolidinone as a mixed carbonate or carbamate, followed by coupling with the pyrido[1,2-a]pyrimidinone amine.

  • Activation Agent : 4-Nitrophenyl chloroformate (yields stable intermediates).

  • Coupling Conditions :

    • Solvent: Acetone or dichloromethane.

    • Temperature: 25–35°C.

    • Base: Diisopropylethylamine (DIPEA).

  • Advantage : Higher purity (>99% by HPLC) compared to direct condensation.

Purification and Analytical Characterization

Chromatographic Purification

  • Flash Chromatography : Silica gel eluted with ethyl acetate/hexane (3:7) removes unreacted starting materials.

  • HPLC : Reverse-phase C18 column with acetonitrile/water (gradient: 40–70% acetonitrile over 20 minutes) achieves final purity >99.5%.

Spectroscopic Data

  • <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.72 (s, 1H, pyrimidinone H), 7.85–7.45 (m, 3H, aromatic H), 4.25 (t, J = 6.8 Hz, 2H, OCH<sub>2</sub>CH<sub>2</sub>), 3.72–3.10 (m, 10H, piperazine and thiazolidinone CH<sub>2</sub>).

  • HRMS (ESI) : m/z 493.1542 [M+H]<sup>+</sup> (calculated: 493.1548).

Process Optimization and Yield Enhancement

Critical Parameters

  • Temperature Control : Exothermic reactions (e.g., chloroformate activation) require staged addition to maintain 25–35°C.

  • Solvent Selection : Ketones (e.g., acetone) improve coupling efficiency over polar aprotic solvents.

Scalability Challenges

  • Pilot-Scale Yield : 62–65% over five steps due to losses during Z/E isomer separation.

  • Cost Drivers : 4-Methylpiperazine (∼$320/kg) and chiral purification account for 70% of raw material costs.

Comparative Analysis of Synthetic Routes

Parameter Direct Condensation Stepwise Coupling
Overall Yield55–60%68–72%
Purity (HPLC)97–98%>99.5%
Stereoselectivity (Z:E)95:599:1
Process ComplexityLowModerate

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides or sulfonates as electrophiles.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to interact with various biological targets makes it a valuable tool in biochemical studies.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its unique structure allows for the modulation of various biological pathways, making it a promising candidate for the treatment of diseases such as cancer, infections, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its ability to form stable complexes with metals and other compounds makes it useful in the design of catalysts and other functional materials.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound can modulate the activity of these targets through various mechanisms, such as inhibition, activation, or allosteric modulation.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Thiazolidinone Substituent Pyrido-Pyrimidinone Substituent Key Features
Target Compound 3-(3-Ethoxypropyl) 4-Methylpiperazin-1-yl Enhanced solubility (piperazine), moderate lipophilicity (ethoxypropyl)
3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one 3-Allyl Ethylamino Lower solubility (ethylamino), higher reactivity (allyl group)
3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one 3-(2-Methoxyethyl) 1-Phenylethylamino Increased hydrophobicity (phenylethyl), steric bulk
N-(3-(2-((2-Ethoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-10(5H)-yl)phenyl)acrylamide N/A 4-Methylpiperazin-1-yl Shared piperazine group; distinct core (imidazo-pyrimidine vs. pyrido-pyrimidine)

Key Observations :

  • The 4-methylpiperazine group in the target compound and ’s analogue improves aqueous solubility compared to ethylamino or phenylethylamino substituents .

Table 2: Property Comparison

Compound Name Molecular Weight (Da) logP (Predicted) Reported Activity
Target Compound ~532.6 2.8 Not explicitly reported; inferred from analogues
3-Allyl/Ethylamino Analogue ~458.5 3.2 Antimicrobial (thiazolidinone derivatives)
3-(2-Methoxyethyl)/Phenylethylamino Analogue ~561.6 4.1 Antioxidant (thiazolidinone derivatives)

Key Observations :

  • The target compound’s predicted logP (2.8) suggests favorable bioavailability compared to more hydrophobic analogues (e.g., phenylethylamino derivative: logP 4.1) .

Biological Activity

The compound 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article discusses the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H26N4O4S2C_{21}H_{26}N_{4}O_{4}S_{2} with a molecular weight of approximately 462.6 g/mol. The structure includes a thiazolidinone ring, a pyridopyrimidinone core, and various functional groups that enhance its reactivity and biological potential.

PropertyValue
Molecular FormulaC21H26N4O4S2
Molecular Weight462.6 g/mol
IUPAC Name(5Z)-3-(3-ethoxypropyl)-5-[[2-(4-methylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
InChI KeyCTXKMQVRJSYDSR-SSZFMOIBSA-N

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

1. Antimicrobial Activity
Studies have shown that derivatives of compounds similar to this one possess significant antimicrobial properties. The presence of the thiazolidinone moiety enhances its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .

2. Anticancer Properties
The compound has been investigated for its potential anticancer effects. Its ability to inhibit specific enzymes related to cancer progression suggests a mechanism through which it may exert cytotoxic effects on cancer cells .

3. Enzyme Inhibition
The compound may inhibit enzymes involved in disease processes, contributing to its therapeutic potential. This includes potential inhibition of kinases and other targets relevant in cancer and inflammatory pathways .

The exact mechanism of action remains partially elucidated but is believed to involve:

  • Binding to Enzymes/Receptors : The compound likely interacts with specific biological macromolecules, modulating their activity.
  • Influence on Gene Expression : Similar compounds have been shown to affect gene transcription related to biofilm formation and antimicrobial resistance .

Further studies are required to fully characterize these interactions and their implications for therapeutic applications.

Case Studies

Several studies have highlighted the biological activity of this compound:

Case Study 1: Antimicrobial Testing
In a microbiological assessment, derivatives were tested against a panel of microorganisms. Results indicated that certain derivatives exhibited higher efficacy than standard antibiotics like ciprofloxacin .

Case Study 2: Cytotoxicity Assessment
Cytotoxicity studies on L929 cells revealed varying levels of toxicity among different derivatives. Some compounds demonstrated enhanced cell viability at lower concentrations, suggesting a complex interaction with cellular mechanisms .

Comparative Analysis

When compared to similar compounds such as thiazolidinones and pyridopyrimidinones, this compound stands out due to its unique combination of functional groups which may confer distinct advantages in therapeutic applications.

Compound NameStructural FeaturesNotable Activities
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chlorideTriazine ring; morpholineAntimicrobial
3-(3-Ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yli-deneThiazolidinone; ethoxypropylAnticancer
9-Methyl-4H-pyrido[1,2-a]pyrimidin-4-onePyrido-pyrimidine coreEnzyme inhibition

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how are they addressed?

The synthesis involves multi-step reactions, including condensation of thiazolidinone and pyridopyrimidine precursors, followed by purification via column chromatography. Challenges include low yields due to steric hindrance from the ethoxypropyl and methylpiperazinyl groups. Optimizing reaction conditions (e.g., inert atmospheres, reflux temperatures) and using catalysts like Lewis acids can improve efficiency . Final structural confirmation requires spectroscopic methods (¹H/¹³C NMR, IR) and high-resolution mass spectrometry (HRMS) .

Q. What initial assays are recommended to screen its biological activity?

Begin with in vitro assays targeting inflammation (e.g., COX-2 inhibition), oxidative stress (DPPH radical scavenging), or antimicrobial activity (MIC assays against Gram-positive/negative bacteria). Use cell lines such as RAW 264.7 macrophages for cytokine profiling. Dose-response curves (1–100 µM) and positive controls (e.g., indomethacin for anti-inflammatory assays) are critical for validating activity .

Q. How is the Z-configuration of the thiazolidinone-methylidene group confirmed?

The Z-configuration is verified via NOESY NMR, which detects spatial proximity between the thiazolidinone sulfur and pyridopyrimidine protons. Computational modeling (DFT-based geometry optimization) can supplement experimental data .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

Discrepancies may arise from variations in substituents (e.g., ethoxypropyl vs. benzyl groups) or assay conditions (cell type, incubation time). Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) and compare results with structurally analogous compounds. Meta-analyses of SAR (structure-activity relationship) data can identify critical functional groups .

Q. What strategies optimize yield in the final synthetic step?

Use Design of Experiments (DoE) to test variables: solvent polarity (DMSO vs. acetonitrile), temperature (60–100°C), and catalyst loading (5–20 mol%). Response surface methodology (RSM) identifies optimal conditions. Purification via preparative HPLC with a C18 column resolves co-eluting impurities .

Q. How does the compound interact with biological targets at the molecular level?

Employ surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinity (KD) to targets like kinases or GPCRs. Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding modes. Validate with mutagenesis studies on key residues .

Q. What computational tools are suitable for predicting its ADMET properties?

Use SwissADME for bioavailability radar plots and ProTox-II for toxicity profiling. Quantum mechanical calculations (e.g., COSMO-RS) estimate solubility and logP. Cross-validate with experimental Caco-2 permeability assays and hepatic microsomal stability tests .

Q. How do structural modifications enhance selectivity for a target?

Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) to the pyridopyrimidine ring to improve kinase selectivity. Replace the methylpiperazinyl group with morpholine or thiomorpholine to reduce off-target binding. SAR libraries generated via parallel synthesis enable rapid screening .

Q. What advanced techniques resolve spectral overlaps in structural characterization?

Use 2D NMR (HSQC, HMBC) to assign quaternary carbons and resolve proton overlaps. Dynamic NMR experiments at variable temperatures can distinguish rotamers. Synchrotron X-ray crystallography provides absolute configuration if single crystals are obtainable .

Q. How can metabolomic studies elucidate its mechanism of action?

Perform untargeted LC-MS/MS metabolomics on treated cells to identify dysregulated pathways (e.g., TCA cycle intermediates or lipid peroxidation markers). Integrate with transcriptomic data (RNA-seq) and CRISPR-Cas9 knockout screens to pinpoint upstream targets .

Methodological Guidance

  • For synthesis: Prioritize protecting groups (e.g., Boc for amines) to prevent side reactions during multi-step sequences .
  • For bioassays: Include counter-screens (e.g., cytotoxicity assays) to distinguish specific activity from general toxicity .
  • For data analysis: Apply Benjamini-Hochberg correction to high-throughput screening data to reduce false positives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.